molecular formula C11H8F3N B180264 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile CAS No. 124276-61-5

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Cat. No. B180264
M. Wt: 211.18 g/mol
InChI Key: WGLHDYUQTLHLHA-UHFFFAOYSA-N
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Description

“1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C11H8F3N . It has a molecular weight of 211.19 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonitrile .


Molecular Structure Analysis

The SMILES string for this compound is N#CC1(C(C=C2)=CC=C2C(F)(F)F)CC1 . The InChI code is 1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a density of 1.283 g/mL at 25°C (lit.) .

Scientific Research Applications

Application 1: Kinetic Resolution of Enantiomers

  • Summary of the Application: The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .
  • Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated .
  • Results or Outcomes: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .

Application 2: Extraction of Ni Ions

  • Summary of the Application: A new triazene 1-oxide derivative was synthesized and used in the extraction of Ni ions .
  • Methods of Application: The molecule was synthesized and its crystal structure was solved by full-matrix least-squares . The molecule was then used for the selective extraction and spectrophotometric determination of the Ni2+ ion in natural water .
  • Results or Outcomes: Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10−7–8.4×10−3 M. The detecting limit of this method was 6.0×10−7 M Ni2+ . No considerable interference was found from at least 100 times concentrations of a number of possibly interfering ions .

Application 3: Synthesis of Trifluoromethylpyridines

  • Summary of the Application: Trifluoromethylpyridines are synthesized using a trifluoromethyl-containing building block .
  • Methods of Application: The synthesis involves a cyclocondensation reaction .
  • Results or Outcomes: The outcome is the production of trifluoromethylpyridines .

Application 4: Pest Control

  • Summary of the Application: Trifluoromethylpyridine derivatives have been found to have superior pest control properties compared to traditional phenyl-containing insecticides .
  • Methods of Application: The compound is applied in areas where pest control is needed .
  • Results or Outcomes: The use of trifluoromethylpyridine derivatives results in effective pest control .

Application 5: Synthesis of Trifluoromethoxyphenyl Derivatives

  • Summary of the Application: Trifluoromethoxyphenyl derivatives are synthesized and used in various chemical reactions .
  • Methods of Application: The synthesis involves various organic reactions .
  • Results or Outcomes: The outcome is the production of trifluoromethoxyphenyl derivatives .

Application 6: Synthesis of Cyclopropanecarboxylic Acid Derivatives

  • Summary of the Application: Cyclopropanecarboxylic acid derivatives are synthesized and used in various chemical reactions .
  • Methods of Application: The synthesis involves various organic reactions .
  • Results or Outcomes: The outcome is the production of cyclopropanecarboxylic acid derivatives .

Safety And Hazards

The compound has a GHS07 signal word, indicating a warning . The hazard statements include H317, which refers to the potential for skin sensitization . The compound is classified as non-combustible solids .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLHDYUQTLHLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924770
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

CAS RN

124276-61-5
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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